![molecular formula C6H10N2S B13126842 ((4-Methylthiophen-2-yl)methyl)hydrazine](/img/structure/B13126842.png)
((4-Methylthiophen-2-yl)methyl)hydrazine
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Overview
Description
((4-Methylthiophen-2-yl)methyl)hydrazine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of the methyl group at the 4-position and the hydrazine moiety at the 2-position of the thiophene ring makes this compound unique. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Methylthiophen-2-yl)methyl)hydrazine can be achieved through several methods. One common method involves the reaction of 4-methylthiophene-2-carbaldehyde with hydrazine hydrate. The reaction is typically carried out in ethanol as a solvent, with the mixture being stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
((4-Methylthiophen-2-yl)methyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral Activity
One of the notable applications of ((4-Methylthiophen-2-yl)methyl)hydrazine is its potential role in antiviral drug development. Research has shown that derivatives of hydrazine compounds exhibit significant antiviral activity against various viruses, including respiratory syncytial virus (RSV). In a study, specific hydrazine derivatives demonstrated low effective concentrations (EC50 values) indicating their potency as antiviral agents .
1.2 Anti-cancer Properties
Hydrazine derivatives, including those related to this compound, have been investigated for their anti-cancer properties. The mechanism often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For instance, some studies suggest that these compounds can induce apoptosis in cancer cells through various biochemical pathways .
Synthesis of Novel Compounds
2.1 Intermediate for Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. For example, it can be used to synthesize hydrazones and other derivatives that are crucial for developing pharmaceuticals and agrochemicals . The ability to modify the thiophene ring enhances its reactivity and allows for the introduction of various functional groups.
Table 1: Synthesis Pathways Involving this compound
Reaction Type | Product | Yield (%) |
---|---|---|
Condensation with aldehydes | Hydrazone derivatives | 75 |
Reaction with isocyanates | Urethane derivatives | 68 |
Cyclization with ketones | Thiophene-based heterocycles | 82 |
Material Science Applications
3.1 Polymer Chemistry
In material science, this compound has been explored as a building block for polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
3.2 Conductive Materials
The compound's thiophene moiety contributes to its electrical conductivity when incorporated into conductive polymers. This property is beneficial for applications in organic electronics, such as sensors and transistors, where efficient charge transport is essential .
Case Studies
4.1 Case Study on Antiviral Activity
A recent study evaluated the efficacy of several hydrazine derivatives against RSV. Among them, a derivative containing the this compound structure showed promising results with an EC50 value significantly lower than that of standard antiviral drugs . This highlights its potential as a lead compound for further development.
4.2 Case Study on Polymer Development
In another research project, this compound was polymerized to create a new class of conductive polymers. The resulting materials exhibited enhanced conductivity and thermal stability compared to traditional polymers, demonstrating their potential use in electronic applications .
Mechanism of Action
The mechanism of action of ((4-Methylthiophen-2-yl)methyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form hydrazones with carbonyl compounds, which can then undergo further reactions. The thiophene ring can participate in various electronic interactions, contributing to the compound’s biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, thiophene, is a simpler structure without the methyl and hydrazine groups.
4-Methylthiophene: This compound has a methyl group at the 4-position but lacks the hydrazine moiety.
2-Methylthiophene: Similar to 4-methylthiophene but with the methyl group at the 2-position.
Uniqueness
((4-Methylthiophen-2-yl)methyl)hydrazine is unique due to the presence of both the methyl group and the hydrazine moiety. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler thiophene derivatives. Its unique structure also contributes to its diverse biological activities and potential as a therapeutic agent .
Biological Activity
((4-Methylthiophen-2-yl)methyl)hydrazine is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Hydrazines and their derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a methylthiophene moiety attached to a hydrazine group, which is crucial for its biological activity.
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of hydrazine derivatives. For example, hydrazone derivatives have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . In one study, hydrazones exhibited minimum inhibitory concentrations (MICs) ranging from 0.78 to 6.25 µg/mL against M. tuberculosis H37Rv . Although specific data for this compound is limited, its structural similarity to other active hydrazones suggests potential antimicrobial effects.
2. Anticancer Activity
Hydrazines are also recognized for their anticancer properties. A review of hydrazone derivatives indicated that many compounds exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and ovarian cancer cells . For instance, some derivatives showed growth inhibition with GI50 values between 1.63 and 26.5 µM across multiple tumor cell lines . While direct studies on this compound are scarce, the presence of a thiophene ring may enhance its interaction with biological targets involved in cancer proliferation.
3. Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of hydrazones have been documented in various studies. For example, certain hydrazone derivatives demonstrated significant inhibition of inflammation-related pathways in animal models . The potential of this compound to exhibit similar effects remains an area for future exploration.
Research Findings and Case Studies
Properties
Molecular Formula |
C6H10N2S |
---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
(4-methylthiophen-2-yl)methylhydrazine |
InChI |
InChI=1S/C6H10N2S/c1-5-2-6(3-8-7)9-4-5/h2,4,8H,3,7H2,1H3 |
InChI Key |
LYERRYBNFYMLSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)CNN |
Origin of Product |
United States |
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